![molecular formula C17H14 B14658590 2,11-Dihydro-1H-benzo[a]fluorene CAS No. 41593-25-3](/img/structure/B14658590.png)
2,11-Dihydro-1H-benzo[a]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-Dihydro-1H-benzo[a]fluorene is a chemical compound with the molecular formula C17H14 It is a polycyclic aromatic hydrocarbon that consists of fused benzene and fluorene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dihydro-1H-benzo[a]fluorene can be achieved through several methods. One common approach involves the iodine-mediated synthesis from yne-enones. In this method, chalcones derived from o-alkynylacetophenones and aromatic aldehydes are heated under reflux with iodine in acetic acid. This process leads to the formation of benzo[a]fluorenone derivatives through a series of reactions including regioselective alkyne hydration, intramolecular aldol condensation, electrocyclic ring closure, and aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,11-Dihydro-1H-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[a]fluorenone derivatives.
Reduction: Reduction reactions can convert benzo[a]fluorenones back to this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and acetic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.
Major Products
The major products formed from these reactions include benzo[a]fluorenone derivatives, substituted benzo[a]fluorenes, and various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,11-Dihydro-1H-benzo[a]fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and heterocyclic compounds.
Biology: Studies have explored its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the fabrication of optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,11-Dihydro-1H-benzo[a]fluorene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways and molecular targets involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,11-Dihydro-1H-benzo[a]fluorene can be compared with other similar compounds such as:
Benzo[a]fluorene: Lacks the dihydro functionality and has different electronic properties.
Indeno[1,2-b]fluorene: Contains an additional fused ring, leading to different structural and electronic characteristics.
Fluostatin derivatives: Natural products with similar core structures but different functional groups and biological activities
Eigenschaften
CAS-Nummer |
41593-25-3 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2,11-dihydro-1H-benzo[a]fluorene |
InChI |
InChI=1S/C17H14/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-2,4-6,8-10H,3,7,11H2 |
InChI-Schlüssel |
MLUQHZBPKYPKLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C1)C=CC3=C2CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)


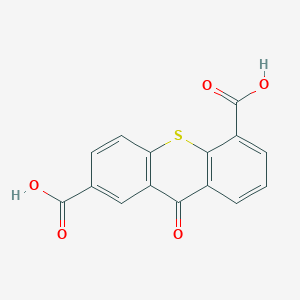

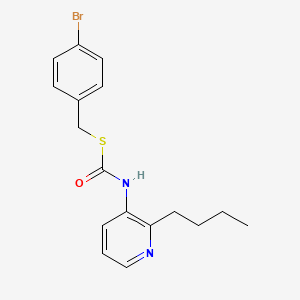

![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

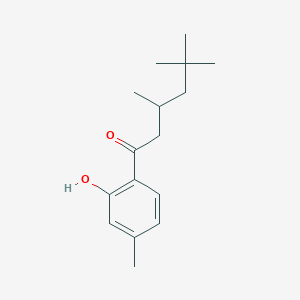
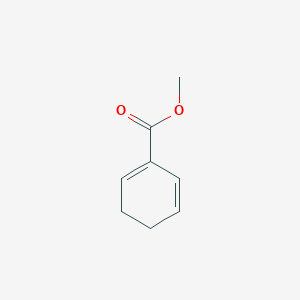
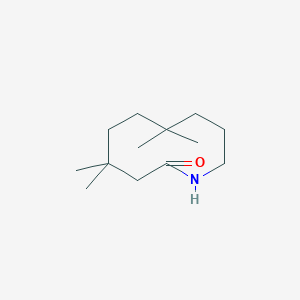
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
